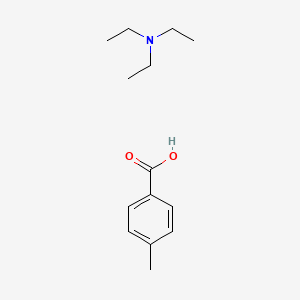
N,N-diethylethanamine;4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;4-methylbenzoic acid is a compound that combines an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the carboxylic acid component, 4-methylbenzoic acid, is an aromatic carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;4-methylbenzoic acid typically involves the reaction of N,N-diethylethanamine with 4-methylbenzoic acid. The reaction can be carried out under mild conditions, often using a coupling agent to facilitate the formation of the amide bond. Common coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions. The process would be optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Solvents like dichloromethane or N,N-dimethylformamide may be used, although greener alternatives are being explored .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine;4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized aromatic compounds.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted amines or esters can be formed.
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N,N-diethylethanamine;4-methylbenzoic acid involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar properties but different reactivity.
4-methylbenzoic acid: An aromatic carboxylic acid with similar structural features.
Uniqueness
N,N-diethylethanamine;4-methylbenzoic acid is unique due to the combination of its amine and carboxylic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Eigenschaften
CAS-Nummer |
89423-19-8 |
|---|---|
Molekularformel |
C14H23NO2 |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
N,N-diethylethanamine;4-methylbenzoic acid |
InChI |
InChI=1S/C8H8O2.C6H15N/c1-6-2-4-7(5-3-6)8(9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,9,10);4-6H2,1-3H3 |
InChI-Schlüssel |
FWMBUYLQPRBBFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.CC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
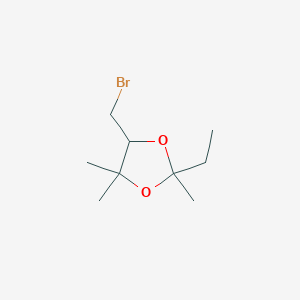


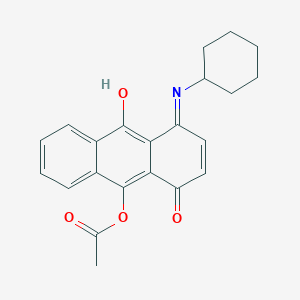
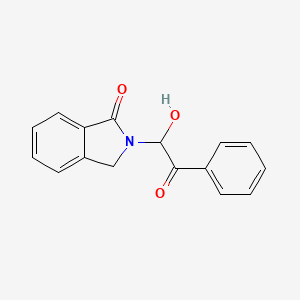
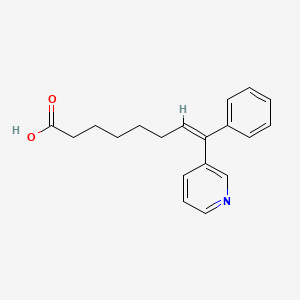
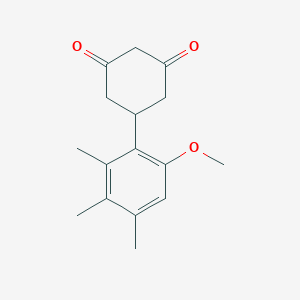
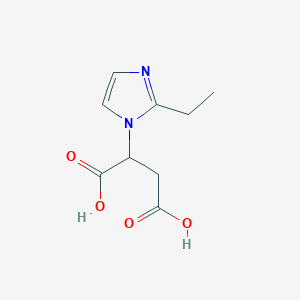
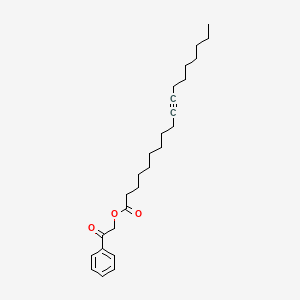
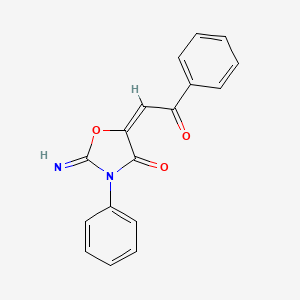

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
